molecular formula C12H9Cl2N3O3 B2875290 3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline CAS No. 240799-67-1

3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline

Cat. No.: B2875290
CAS No.: 240799-67-1
M. Wt: 314.12
InChI Key: GTIIYTRQHZLGFQ-NSCUHMNNSA-N
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Description

3,5-Dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is a nitro-substituted 1,2-oxazole derivative featuring a 3,5-dichloroaniline moiety. Its molecular formula is C₁₂H₉Cl₂N₃O₃, with a calculated molecular weight of 316.13 g/mol. The compound’s structure includes:

  • An (E)-ethenyl bridge linking the oxazole to the aniline group.
  • Two chlorine substituents at the 3- and 5-positions of the aniline ring, enhancing lipophilicity and steric bulk compared to non-halogenated analogues.

Properties

IUPAC Name

3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3/c1-7-12(17(18)19)11(20-16-7)2-3-15-10-5-8(13)4-9(14)6-10/h2-6,15H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIIYTRQHZLGFQ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a β-keto ester and a nitrile oxide.

    Nitration: The oxazole ring is then nitrated using a nitrating agent like nitric acid to introduce the nitro group.

    Vinylation: The vinyl linkage is introduced through a Heck reaction, where the oxazole derivative is coupled with a vinyl halide in the presence of a palladium catalyst.

    Amination: Finally, the dichloroaniline is coupled with the vinylated oxazole derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the selection of catalysts, solvents, and reaction temperatures to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichloro groups on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Coupling Reactions: The vinyl group can participate in further coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate).

    Coupling Reactions: Palladium catalysts, bases (potassium carbonate, cesium carbonate), solvents (dimethylformamide, toluene).

Major Products

    Reduction of Nitro Group: 3,5-dichloro-N-[(E)-2-(3-methyl-4-amino-1,2-oxazol-5-yl)ethenyl]aniline.

    Substitution of Dichloro Groups: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving nitro and oxazole functionalities.

Mechanism of Action

The mechanism by which 3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the vinyl linkage and dichloro groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds are structurally related but differ in substituents or heterocyclic systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline C₁₂H₁₁N₃O₃ 245.24 - No substituents on aniline ring Base structure; likely lower lipophilicity and higher solubility than chlorinated analogues.
3-Methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline C₁₃H₁₃N₃O₄ ~291.26 (calculated) - 3-Methoxy group on aniline Methoxy group introduces electron-donating effects, altering electronic properties and reactivity.
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine C₉H₇ClN₂S₂ 242.75 - 4-Chloro-dithiazolium ring
- 4-Methylaniline
Melting point: 64–65°C; sulfur-rich heterocycle may enhance redox activity.
Ethyl (E)-2-[[(2-cyano-2-(2-pyridinyl)ethenyl]amino]phenylpropanoate C₁₈H₁₅N₅O₄ 365.34 - Cyano group
- Pyridinyl and ester moieties
Melting point: 181–183°C; IR ν(CN) = 2190 cm⁻¹; potential for metal coordination.

Electronic and Steric Effects

  • Chlorine vs. Methoxy Substituents : The 3,5-dichloro groups in the target compound are strongly electron-withdrawing, reducing electron density on the aniline ring compared to the electron-donating methoxy group in . This difference may influence reactivity in electrophilic substitution or hydrogen-bonding interactions.
  • Nitro-Oxazole Core : All compounds share the 3-methyl-4-nitro-1,2-oxazole moiety, which can act as a hydrogen-bond acceptor (via nitro and oxazole groups) and participate in π-π stacking.

Physicochemical Properties

  • Lipophilicity: The dichloroaniline derivative likely has higher logP values than its non-chlorinated or methoxy-substituted analogues, impacting membrane permeability in biological systems.
  • Melting Points : The presence of chlorine substituents typically increases melting points due to enhanced intermolecular forces (e.g., halogen bonding). However, the dithiazolium derivative exhibits a lower melting point (64–65°C), possibly due to reduced symmetry or weaker packing.

Hydrogen Bonding and Crystal Packing

As discussed in , nitro and chloro groups can participate in hydrogen-bonding networks. For example:

  • The nitro group in the oxazole ring may form C–H···O interactions.
  • Chlorine atoms in the dichloroaniline derivative could engage in C–Cl···π or halogen-bonding interactions, influencing crystal packing and stability.

Research Implications and Gaps

  • Synthetic Routes : Evidence and highlight methods for preparing aniline derivatives via condensation reactions, which could be adapted for the target compound.
  • Biological Activity : Further studies are needed to evaluate the impact of 3,5-dichloro substitution on bioactivity compared to analogues like and .

Biological Activity

3,5-Dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is a synthetic compound with potential applications in pharmacology and biochemistry. Its unique structure, characterized by the presence of dichloro and nitro groups along with an oxazole moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C20H17Cl2N3O4C_{20}H_{17}Cl_{2}N_{3}O_{4}, with a molecular weight of approximately 415.26 g/mol. The compound's structure includes:

  • Dichloro group : Enhances lipophilicity and potentially increases biological activity.
  • Nitro group : Commonly associated with various pharmacological effects.
  • Oxazole ring : Known for its role in medicinal chemistry due to its biological activity.

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit antimicrobial activities. For instance, derivatives similar to this compound have shown significant effectiveness against various bacterial strains and fungi. A study demonstrated that oxazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications as antimicrobial agents .

Cytotoxicity

Preliminary studies have indicated that this compound may possess cytotoxic properties against cancer cell lines. For example, derivatives of benzoxazoles have been shown to exhibit cytotoxicity against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines . The presence of the nitro group in the structure may contribute to its ability to induce apoptosis in cancer cells.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Research on similar compounds has indicated that they can inhibit key enzymes involved in metabolic pathways. For instance, studies on related oxime derivatives have shown inhibition of acetylcholinesterase (AChE), which is critical for neurotransmission . This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neuronal signaling.

Data Table: Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits acetylcholinesterase

Case Studies

  • Antimicrobial Activity : A study evaluated various oxazole derivatives against common pathogens. The results showed that compounds with similar structures to this compound exhibited significant inhibition zones against S. aureus and E. coli.
  • Cytotoxicity Assessment : A comparative analysis of benzoxazole derivatives indicated that those with a nitro substituent had enhanced cytotoxic effects on MCF-7 cells compared to their non-nitro counterparts. This suggests a potential pathway for developing targeted cancer therapies using modified oxazole structures.

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